![molecular formula C21H30O5 B13863217 6b-Hydroxy-11-deoxycortisol](/img/structure/B13863217.png)
6b-Hydroxy-11-deoxycortisol
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Overview
Description
6b-Hydroxy-11-deoxycortisol is a derivative of 11-deoxycortisol, an endogenous glucocorticoid steroid hormone. It is a metabolic intermediate in the biosynthesis of cortisol, a crucial hormone involved in stress response, metabolism, and immune function . This compound plays a significant role in various physiological processes and has been the subject of extensive scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6b-Hydroxy-11-deoxycortisol typically involves the hydroxylation of 11-deoxycortisol. This process can be achieved using cytochrome P450 enzymes, particularly CYP3A4, which catalyzes the hydroxylation at the 6b position . The reaction conditions often include the presence of NADPH and oxygen, which are essential for the enzymatic activity.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, utilizing microbial or cell culture systems that express the necessary cytochrome P450 enzymes. These systems can be optimized for large-scale production by controlling factors such as pH, temperature, and nutrient availability.
Chemical Reactions Analysis
Types of Reactions: 6b-Hydroxy-11-deoxycortisol can undergo various chemical reactions, including:
Oxidation: Conversion to other hydroxylated derivatives.
Reduction: Formation of reduced metabolites.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of cytochrome P450 enzymes.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound, which may have distinct biological activities.
Scientific Research Applications
6b-Hydroxy-11-deoxycortisol has numerous applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid biosynthesis and metabolism.
Medicine: Explored for its potential therapeutic applications in treating disorders related to cortisol imbalance.
Industry: Utilized in the production of diagnostic assays and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 6b-Hydroxy-11-deoxycortisol involves its interaction with specific receptors and enzymes:
Comparison with Similar Compounds
11-Deoxycortisol: A precursor in the biosynthesis of cortisol, with similar but less potent glucocorticoid activity.
6b-Hydroxycortisol: Another hydroxylated derivative of cortisol, used as a biomarker for cytochrome P450 activity.
Uniqueness: 6b-Hydroxy-11-deoxycortisol is unique due to its specific hydroxylation pattern, which imparts distinct biological properties and makes it a valuable compound for research and therapeutic applications.
Biological Activity
6β-Hydroxy-11-deoxycortisol, also known as 6β-hydroxycortisol, is a metabolite of cortisol produced primarily by the enzyme cytochrome P450 3A4 (CYP3A4). This compound plays a significant role in the metabolism and clearance of cortisol, influencing various physiological processes. Understanding its biological activity is crucial for elucidating its potential diagnostic and therapeutic applications.
6β-Hydroxy-11-deoxycortisol is generated from cortisol through the enzymatic action of CYP3A4, which catalyzes the hydroxylation of cortisol at the 6β position. This transformation occurs predominantly in the liver and other tissues, leading to the excretion of 6β-hydroxycortisol in urine. The levels of this metabolite can serve as a biomarker for CYP3A4 activity, which is critical for assessing cortisol metabolism and potential drug interactions .
Table 1: Enzymatic Pathway Involving 6β-Hydroxy-11-deoxycortisol
Enzyme | Substrate | Product |
---|---|---|
CYP3A4 | Cortisol | 6β-Hydroxycortisol |
CYP11B1 | 11-Deoxycortisol | Cortisol |
Clinical Significance
The clinical relevance of 6β-hydroxycortisol lies in its association with various endocrine disorders. Abnormal levels of this metabolite can indicate conditions such as Cushing's syndrome (characterized by excessive cortisol production) or Addison's disease (characterized by insufficient cortisol production). Monitoring 6β-hydroxycortisol can thus provide insights into adrenal function and help in diagnosing these conditions .
Research Findings
Recent studies have highlighted the importance of 6β-hydroxycortisol in pharmacokinetics and drug interactions. For instance, drugs that induce CYP3A4 can enhance the conversion of cortisol to 6β-hydroxycortisol, potentially leading to decreased cortisol levels in patients receiving glucocorticoid therapy. Conversely, inhibitors of CYP3A4 may result in elevated cortisol levels due to reduced conversion rates .
Case Study: Modafinil and Hydrocortisone Interaction
A notable case study examined the interaction between modafinil (a CYP3A4 inducer) and hydrocortisone. Modafinil was found to significantly decrease the bioavailability of hydrocortisone by accelerating its conversion to 6β-hydroxycortisol. This interaction underscores the necessity for careful monitoring of patients on concurrent therapies involving glucocorticoids .
Properties
Molecular Formula |
C21H30O5 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(6R,8R,9S,10R,13S,14S,17R)-6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-6-3-12(23)9-16(19)17(24)10-13-14(19)4-7-20(2)15(13)5-8-21(20,26)18(25)11-22/h9,13-15,17,22,24,26H,3-8,10-11H2,1-2H3/t13-,14+,15+,17-,19-,20+,21+/m1/s1 |
InChI Key |
RVOXVZIZUGYSPL-KCQXYEKNSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H](C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1C(CC3C2CCC4(C3CCC4(C(=O)CO)O)C)O |
Origin of Product |
United States |
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